2-Cyano-4-methylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-cyano-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-2-3-8(13(9,11)12)7(4-6)5-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBINCWCUKSGTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2-cyano-4-methylbenzene using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group is highly reactive and can participate in substitution reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Catalysts: Lewis acids and bases can be used to catalyze the reactions and improve efficiency.
Major Products Formed
Scientific Research Applications
Scientific Research Applications
2-Cyano-4-methylbenzene-1-sulfonyl chloride is utilized in several key areas of scientific research:
Organic Synthesis
As a reagent, it is instrumental in introducing sulfonyl groups into organic molecules. The sulfonyl chloride functionality allows for the formation of sulfonamides and other derivatives through nucleophilic substitution reactions.
Pharmaceutical Research
This compound plays a significant role in the synthesis of sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are critical in developing new therapeutic agents.
Material Science
In material science, it is used to prepare functionalized polymers and advanced materials. The unique properties of the sulfonyl group contribute to enhancing the physical and chemical characteristics of these materials.
Biological Studies
This compound serves as a probe for studying enzyme mechanisms and protein interactions. Its reactivity allows researchers to investigate biological pathways and molecular interactions effectively.
Research indicates that derivatives of sulfonyl chlorides exhibit significant biological activities:
Anticancer Activity
Compounds derived from sulfonyl chlorides have shown potential anticancer properties by inhibiting proteins critical for cancer cell survival, such as Bcl-2/Bcl-xL. These inhibitors can induce apoptosis in cancer cells, leading to tumor regression in various models .
Antibacterial Properties
Sulfonamide derivatives have well-documented antibacterial activities. Studies have demonstrated their effectiveness against various bacterial strains, suggesting that derivatives of this compound could possess similar antimicrobial properties .
Case Studies and Research Findings
Several studies have explored the implications of this compound:
- TASIN Analogs : A medicinal chemistry evaluation found that TASIN analogs targeting colon cancer cell lines exhibited promising results, indicating potential applications for compounds related to this compound in cancer treatment .
- Synthesis of Antimicrobial Agents : Research on chromene sulfonamide hybrids demonstrated significant antibacterial activity against various strains, supporting the potential use of related compounds in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-Cyano-4-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of sulfonamides and other derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-cyano-4-methylbenzene-1-sulfonyl chloride with structurally or functionally analogous sulfonyl chlorides and related aryl chlorides. Data are compiled from reagent catalogs, safety databases, and synthesis studies.
Key Findings:
Reactivity Differences: The cyano group in this compound increases electrophilicity compared to non-cyano analogs like 2-methylbenzoyl chloride. This enhances its utility in forming sulfonamides or sulfonate esters under mild conditions . The methyl group at the 4-position provides steric stabilization, reducing unintended side reactions compared to 4-fluoro analogs, which are more prone to hydrolysis due to fluorine’s electronegativity .
Thermal Stability :
- Sulfonyl chlorides with electron-withdrawing groups (e.g., -CN, -F) exhibit lower thermal stability than acyl chlorides like 2-methylbenzoyl chloride, which has a higher boiling point (213°C) .
Safety and Handling: 2-Methylbenzoyl chloride is classified as hazardous (flammable and corrosive), whereas sulfonyl chlorides like this compound require strict moisture control but are less volatile .
Synthetic Versatility: The fluorine in 2-cyano-4-fluorobenzene-1-sulfonyl chloride enables applications in fluorinated drug candidates, whereas the methyl group in the target compound improves solubility in non-polar solvents for industrial-scale reactions .
Biological Activity
2-Cyano-4-methylbenzene-1-sulfonyl chloride, also known as 1261682-98-7, is a compound with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activities, particularly in the field of cancer research and as a potential therapeutic agent.
- Molecular Formula : CHClNOS
- Molecular Weight : 215.66 g/mol
- CAS Number : 1261682-98-7
- Structure : The compound features a cyano group and a sulfonyl chloride moiety, which are critical for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its cytotoxic effects against cancer cells, particularly in colorectal cancer models. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways related to tumor growth and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cytotoxicity | Demonstrated selective cytotoxicity against colon cancer cell lines |
| Inhibition Mechanism | Potential inhibition of cholesterol biosynthesis pathways |
| Selectivity | High selectivity for mutant apc protein in colorectal cancer models |
Study on Colorectal Cancer
A notable study evaluated the cytotoxic effects of TASIN analogs, including this compound, on human colonic epithelial cell lines. The study highlighted:
- Selectivity : The compound showed selective toxicity towards cell lines with apc truncating mutations while sparing normal cells.
- Mechanism : It was postulated that the compound inhibits cholesterol biosynthesis at the level of Emopamil Binding Protein (EBP), contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
Research into the SAR of arylsulfonamide derivatives revealed:
- Potency Variations : Substitutions on the aromatic ring significantly affected the antiproliferative activity. For instance, introducing electron-withdrawing groups enhanced potency, while bulky substituents led to reduced activity .
Pharmacokinetic Profiles
Pharmacokinetic studies indicated that compounds similar to this compound had favorable absorption characteristics with low toxicity profiles in vivo. This suggests potential for further development as a therapeutic agent .
Q & A
Q. What are the recommended methods for synthesizing 2-cyano-4-methylbenzene-1-sulfonyl chloride?
While direct synthesis protocols are not explicitly detailed in the evidence, analogous sulfonyl chlorides (e.g., 4-cyanobenzene-1-sulfonyl chloride) are typically synthesized via sulfonation of a methyl-substituted aromatic precursor followed by chlorination with agents like PCl₅ or SOCl₂. For example, 4-methylbenzene derivatives can undergo sulfonation at the para position, and subsequent chlorination yields the sulfonyl chloride. Purity (>95%) and melting point validation (e.g., 50–52°C for 4-cyanobenzene-1-sulfonyl chloride) are critical for confirming successful synthesis .
Q. How should researchers purify this compound, and what analytical standards apply?
Recrystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures) is recommended based on the melting point range (50–52°C for analogs). High-performance liquid chromatography (HPLC) with UV detection or GC-MS can assess purity, with commercial standards (e.g., >97% purity from Kanto Reagents) serving as benchmarks .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and methyl/cyano group positions.
- IR Spectroscopy : Detection of S=O stretches (~1360–1180 cm⁻¹) and C≡N vibrations (~2240 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~215–225 for analogs) validate the molecular formula .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of the sulfonyl chloride moiety?
The cyano group at the 2-position enhances the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols). Computational studies (e.g., using PubChem SMILES data) suggest that the cyano group stabilizes transition states via resonance effects, as seen in similar sulfonamide formations .
Q. What are the stability challenges of this compound under aqueous conditions, and how can they be mitigated?
Sulfonyl chlorides are prone to hydrolysis, forming sulfonic acids. For 2-cyano-4-methyl derivatives, the hydrophobic methyl group may slow hydrolysis compared to unsubstituted analogs. Stability tests under controlled humidity (e.g., 40% RH at 25°C) and inert storage (argon atmosphere, desiccants) are recommended. Kinetic studies using HPLC can quantify degradation rates .
Q. Can this compound act as a substrate in cross-coupling reactions for functionalized aromatic systems?
Yes. The sulfonyl chloride group can serve as a leaving group in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions with boronic acids may replace the sulfonyl chloride with aryl/alkyl groups. Optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) is required to minimize side reactions .
Methodological Notes
- Contradictions : While 3-chloro-4-methylbenzene-1-sulfonyl chloride () has a higher molecular weight (225.08 g/mol) due to chlorine substitution, the cyano analog’s reactivity may differ significantly.
- Safety : Use glove boxes or Schlenk lines for moisture-sensitive reactions. Refer to ECHA guidelines for handling sulfonyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
